3-(Oxazol-2-yl)benzaldehyde
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Overview
Description
3-(Oxazol-2-yl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring fused to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: 3-(Oxazol-2-yl)benzoic acid.
Reduction: 3-(Oxazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Oxazol-2-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Oxazol-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-(Oxazol-2-yl)benzaldehyde
- 4-(Oxazol-2-yl)benzaldehyde
- 3-(Oxazol-2-yl)benzoic acid
Comparison: 3-(Oxazol-2-yl)benzaldehyde is unique due to the position of the oxazole ring on the benzaldehyde moiety. This positioning influences its reactivity and binding properties compared to other isomers. For instance, 2-(Oxazol-2-yl)benzaldehyde may exhibit different electronic effects and steric hindrance, affecting its chemical behavior and applications.
Properties
Molecular Formula |
C10H7NO2 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-7H |
InChI Key |
BRUPHAFWUUXSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)C=O |
Origin of Product |
United States |
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